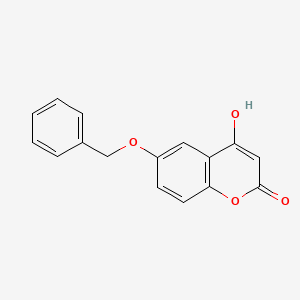

4-Hydroxy-6-benzyloxycoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-14-9-16(18)20-15-7-6-12(8-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVAZEDQAFICLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716058 | |

| Record name | 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-65-5 | |

| Record name | 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Hydroxy-6-benzyloxycoumarin from Hydroquinone

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Hydroxy-6-benzyloxycoumarin, a valuable scaffold in medicinal chemistry. The synthetic strategy is a robust two-step process commencing with the selective O-benzylation of hydroquinone to yield 4-(benzyloxy)phenol, followed by a phosphorus oxychloride-mediated cyclization with malonic acid to construct the 4-hydroxycoumarin core. This document elucidates the mechanistic rationale behind each procedural choice, offers detailed, step-by-step experimental protocols, and includes critical safety information, characterization data, and process visualizations. It is intended for researchers, chemists, and professionals in drug development who require a reliable and well-understood pathway to this and related heterocyclic compounds.

Introduction and Strategic Overview

The 4-hydroxycoumarin framework is a privileged structure in pharmacology, forming the core of widely used anticoagulant drugs such as warfarin and dicoumarol.[1][2][3] Derivatives of this scaffold exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The strategic placement of a benzyloxy group at the 6-position of the coumarin ring serves to increase the molecule's lipophilicity, a critical parameter that can influence its pharmacokinetic and pharmacodynamic profile, including membrane permeability and target protein binding.[6]

The synthesis of this compound from hydroquinone presents a classic challenge in synthetic organic chemistry: the selective functionalization of a symmetric starting material and the subsequent construction of a heterocyclic ring system. The pathway detailed herein is designed for efficiency and control, proceeding in two distinct stages:

-

Selective Monobenzylation: Protection of one phenolic hydroxyl group of hydroquinone as a benzyl ether. This step is crucial for directing the subsequent cyclization to the correct position.

-

Coumarin Ring Formation: A condensation reaction between the resulting 4-(benzyloxy)phenol and malonic acid to form the desired 4-hydroxycoumarin ring system.

This approach avoids the harsh conditions and lower yields associated with some classical methods and provides a logical, scalable route to the target compound.[7]

Mechanistic Rationale and Causality

A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Step 1: Selective O-Benzylation of Hydroquinone

The primary challenge in this step is to prevent the formation of the dibenzylated byproduct, 1,4-bis(benzyloxy)benzene. Control is achieved through the careful stoichiometry of the reagents.

-

Reaction: Hydroquinone reacts with benzyl chloride in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

-

Causality:

-

Base (K₂CO₃): Potassium carbonate is a solid, non-nucleophilic base, strong enough to deprotonate the highly acidic phenolic hydroxyl group of hydroquinone to form a phenoxide ion. This phenoxide is the active nucleophile. Using a milder base helps to control the reaction rate and selectivity compared to stronger bases like sodium hydride.

-

Solvent (DMF): DMF is an excellent solvent for this Sₙ2 reaction. It readily dissolves the organic reactants and the inorganic base, facilitating a homogenous reaction environment. Its polar aprotic nature solvates the potassium cation, leaving the phenoxide anion highly reactive and available for nucleophilic attack on the electrophilic benzylic carbon of benzyl chloride.

-

Stoichiometry: By using hydroquinone in slight excess relative to benzyl chloride, the statistical probability of a second benzylation event on the product molecule (4-(benzyloxy)phenol) is minimized. Once the first benzylation occurs, the remaining hydroxyl group is slightly less acidic, which also helps in achieving monobenzylation.

-

Step 2: Synthesis of the 4-Hydroxycoumarin Core

While the Pechmann condensation is a well-known method for producing many coumarins, it typically utilizes a β-ketoester and yields a 4-substituted (e.g., 4-methyl) coumarin.[8][9][10] To install the critical 4-hydroxyl group, a different strategy is required. The condensation of a phenol with malonic acid is a highly effective method.

-

Reaction: 4-(Benzyloxy)phenol is reacted with malonic acid in the presence of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂).

-

Causality:

-

POCl₃ and ZnCl₂: This combination acts as a powerful condensing and catalytic system. Zinc chloride, a Lewis acid, coordinates to the carbonyl oxygen atoms of malonic acid, activating them towards nucleophilic attack. Phosphorus oxychloride is a strong dehydrating agent and facilitates the formation of a highly reactive acylium ion intermediate or a mixed anhydride with malonic acid.

-

Mechanism: The reaction proceeds via an initial acylation of the phenol (Friedel-Crafts type acylation) by the activated malonic acid species at the ortho position to the hydroxyl group. This is followed by an intramolecular cyclization (lactone formation) and subsequent tautomerization of the enol to give the stable 4-hydroxycoumarin product.

-

Process Visualization

The overall synthetic strategy and the experimental workflow are depicted below using the DOT language for clarity and reproducibility.

Diagram 1: Overall Synthetic Pathway

Caption: The two-step synthesis of this compound from hydroquinone.

Diagram 2: Experimental Workflow

Sources

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03452F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. iiste.org [iiste.org]

An In-Depth Technical Guide to 4-Hydroxycoumarin Derivatives: A Focus on the Predicted Properties and Synthesis of 4-Hydroxy-6-benzyloxycoumarin

Abstract: The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant pharmacological activities, most notably as anticoagulants.[1] This technical guide provides an in-depth analysis of this critical chemical moiety, with a specific focus on the derivative 4-Hydroxy-6-benzyloxycoumarin. Due to the limited availability of direct experimental data for this specific analog in public literature, this document leverages established chemical principles and extrapolates data from closely related, well-characterized compounds to predict its chemical properties, spectroscopic signature, and a viable synthetic pathway. This guide is intended for researchers and professionals in drug development, offering a robust theoretical framework and a practical, detailed protocol for the synthesis and characterization of this promising molecule.

The 4-Hydroxycoumarin Core: Structure and Foundational Properties

The 4-hydroxycoumarin (IUPAC name: 4-hydroxy-2H-1-benzopyran-2-one) is a heterocyclic compound featuring a benzene ring fused to an α-pyrone ring. Its most defining characteristic is the hydroxyl group at the C4 position, which imparts acidic properties and allows for keto-enol tautomerism, influencing its reactivity.[2] This scaffold is the parent structure for numerous natural products and synthetic drugs.[3][4]

The fundamental properties of the unsubstituted 4-hydroxycoumarin core are well-documented and serve as a baseline for understanding its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₆O₃ | [5] |

| Molecular Weight | 162.14 g/mol | [5] |

| Melting Point | 211-213 °C | [6] |

| Appearance | Beige or white crystalline solid | [5][7] |

| Solubility | Soluble in ethanol, DMSO, DMF (~30 mg/mL); sparingly soluble in aqueous buffers. | [7] |

This compound: Structure and Predicted Physicochemical Properties

The introduction of a benzyloxy group (-O-CH₂-C₆H₅) at the C6 position is expected to significantly alter the physicochemical properties of the parent molecule. This large, lipophilic group will increase the molecular weight and likely influence crystal packing and solubility.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Causality and experimental choices are explained in italics.

Prerequisite: Synthesis of 2-Hydroxy-5-benzyloxyacetophenone

This starting material is not commonly available and must be prepared, typically from 4-benzyloxyphenol via a Fries rearrangement of its acetate ester.

Protocol: Synthesis of this compound

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents).

-

Wash the NaH with anhydrous hexane (3x) under a nitrogen atmosphere to remove the mineral oil. Decant the hexane carefully each time.

-

Add anhydrous toluene to the flask, followed by diethyl carbonate (10-15 equivalents).

-

Rationale: Anhydrous conditions are critical as NaH reacts violently with water. The large excess of diethyl carbonate serves as both a reactant and a co-solvent. Toluene is a suitable high-boiling, inert solvent for this reaction.

-

-

Addition of Reactant:

-

Dissolve 2-hydroxy-5-benzyloxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous toluene.

-

Add this solution dropwise to the stirred NaH/diethyl carbonate suspension over 30 minutes.

-

Rationale: A slow, dropwise addition is necessary to control the initial exothermic reaction and hydrogen gas evolution that occurs as the phenolic proton reacts with NaH.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The high temperature is required to drive the intramolecular Claisen condensation to completion. The reaction involves the formation of an enolate from the acetophenone, which then attacks the diethyl carbonate, followed by cyclization and elimination of ethanol.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Slowly and carefully quench the reaction by adding cold 2M hydrochloric acid (HCl) until the pH is acidic (~pH 2). A precipitate should form.

-

Rationale: The product exists as its sodium enolate salt in the basic reaction mixture. Acidification is crucial to protonate the enolate, which then tautomerizes to the more stable 4-hydroxycoumarin form, causing it to precipitate from the non-polar solvent.

-

Stir the mixture for 30 minutes, then collect the solid precipitate by vacuum filtration.

-

Wash the crude solid with cold water and then with a small amount of cold hexane to remove residual toluene and other non-polar impurities.

-

-

Purification and Validation:

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

-

Dry the purified crystals under vacuum.

-

Rationale: Recrystallization is a standard method for purifying solid organic compounds, yielding a product with high purity and a sharp melting point.

-

Confirm the structure and purity of the final product by obtaining its melting point and recording its ¹H NMR, IR, and MS spectra, comparing them against the predicted signatures detailed in Section 3. This step constitutes the self-validating system for the protocol.

-

Relevance and Applications in Drug Development

The 4-hydroxycoumarin scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets. Derivatives have demonstrated a wide array of activities, including:

-

Anticoagulant: The most famous application, via inhibition of Vitamin K epoxide reductase.

-

Antibacterial & Antifungal: Many derivatives show potent activity against various microbial strains. [7]* Anticancer: Some analogs exhibit cytotoxic effects against cancer cell lines. [3]* Antiviral: Including activity against HIV and other viruses. [3] The introduction of a benzyloxy group at the 6-position serves a strategic purpose in drug design. This moiety increases the molecule's size and lipophilicity, which can enhance its ability to cross cell membranes or fit into hydrophobic pockets of target enzymes or receptors. Therefore, this compound represents a valuable, unexplored molecule for screening in various biological assays and could serve as a key intermediate for the synthesis of more complex, targeted therapeutics.

Conclusion

While direct experimental data for this compound is sparse, a comprehensive profile can be reliably predicted through the analysis of its core structure and relevant analogs. This guide establishes its likely physicochemical and spectroscopic properties, providing a benchmark for its empirical characterization. Furthermore, the detailed synthetic protocol herein offers a clear and viable pathway for its production in a laboratory setting. The strategic combination of the privileged 4-hydroxycoumarin scaffold with a lipophilic benzyloxy group makes this compound a compelling target for future research in medicinal chemistry and drug discovery.

References

-

Title: 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | C10H8O4 - PubChem Source: PubChem URL: [Link]

-

Title: 4-Hydroxycoumarin | C9H6O3 | CID 54682930 - PubChem Source: PubChem URL: [Link]

-

Title: 4-Hydroxy-6-methylcoumarin | C10H8O3 | CID 54686349 - PubChem Source: PubChem URL: [Link]

-

Title: Portion of the IR spectrum of Ar matrix isolated 4-hydroxy-6-... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: (PDF) Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance - ResearchGate Source: ResearchGate URL: [Link]

-

Title: 4-Hydroxycoumarin, TMS derivative - NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

-

Title: Recent Application of 4-Hydroxycoumarin in Multi-Component Reactions - ResearchGate Source: ResearchGate URL: [Link]

-

Title: De novo biosynthesis of 4,6-dihydroxycoumarin in Escherichia coli - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: IR Spectroscopy - Basic Introduction - YouTube Source: The Organic Chemistry Tutor URL: [Link]

- Title: Synthesis of 4-hydroxycoumarins - Google Patents Source: Google Patents URL

-

Title: NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data Source: Organic Chemistry Data (orgchemdata.com) URL: [Link]

-

Title: Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Supplementary data for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Infrared spectrum of benzoic acid - Doc Brown's Chemistry Source: Doc Brown's Chemistry URL: [Link]

-

Title: Facile Synthesis of 4-Hydroxycoumarin | PDF - Scribd Source: Scribd URL: [Link]

-

Title: Benzaldehyde, 4-hydroxy- - NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

-

Title: A new synthesis of 4-hydroxycoumarins Source: Indian Academy of Sciences URL: [Link]

-

Title: A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives Source: MDPI URL: [Link]

-

Title: Benzoic acid, 4-hydroxy- - NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

-

Title: Figure S3: 1 H NMR spectra for 7-hydroxy-4-(2-fluorophenyl)coumarin (5) in DMSO-d6. Source: ResearchGate URL: [Link]

-

Title: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6) Source: The Royal Society of Chemistry URL: [Link]

-

Title: 4 Hydroxycoumarin - mzCloud Source: mzCloud URL: [Link]

Sources

- 1. De novo biosynthesis of 4,6-dihydroxycoumarin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxycoumarin | C9H6O3 | CID 54682930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxycoumarin | 1076-38-6 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Spectroscopic Blueprint of 4-Hydroxy-6-benzyloxycoumarin: An In-depth Technical Guide

Foreword: The Significance of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is paramount. It is the bedrock upon which all subsequent pharmacological and toxicological evaluations are built. For researchers and scientists in this field, a comprehensive understanding of a molecule's architecture is not merely academic; it is a critical determinant of its potential therapeutic efficacy and safety. This guide provides an in-depth spectroscopic analysis of 4-Hydroxy-6-benzyloxycoumarin, a derivative of the versatile 4-hydroxycoumarin scaffold known for its prevalence in compounds with anticoagulant properties.[1][2][3] By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to equip fellow researchers with the foundational knowledge and practical insights necessary to confidently identify and characterize this and similar molecular structures.

Molecular Structure and Analytical Workflow

The structural integrity of a synthesized compound is verified through a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Figure 1: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy stands as the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Expert Insights: The Rationale Behind NMR Experimental Design

The choice of solvent and NMR experiment is critical for obtaining high-quality, interpretable data. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for many coumarin derivatives due to its high polarity, which aids in solubilizing the compound, and its non-interfering signals in the ¹H NMR spectrum.[4] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex aromatic systems.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz instrument, for data acquisition.[4]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Tabulation

The presence of the benzyloxy group at the 6-position significantly influences the chemical shifts of the aromatic protons on the coumarin ring compared to the parent 4-hydroxycoumarin.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3 | ~5.7 | s | - |

| H-5 | ~7.6 | d | ~8.8 |

| H-7 | ~7.2 | dd | ~8.8, 2.5 |

| H-8 | ~7.1 | d | ~2.5 |

| -OCH₂- | ~5.1 | s | - |

| Phenyl-H | ~7.3-7.5 | m | - |

| 4-OH | ~11-13 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| C-2 | ~162 |

| C-3 | ~91 |

| C-4 | ~165 |

| C-4a | ~115 |

| C-5 | ~118 |

| C-6 | ~155 |

| C-7 | ~114 |

| C-8 | ~102 |

| C-8a | ~148 |

| -OCH₂- | ~70 |

| Phenyl-C | ~127-137 |

Note: The predicted values are based on the known data for 4-hydroxycoumarin and the expected electronic effects of the benzyloxy substituent.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Insights: Sample Preparation and Spectral Interpretation

For solid samples, the KBr (potassium bromide) pellet method is a common and reliable technique. It involves intimately grinding the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. The resulting spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. The broad O-H stretch is a key indicator of the hydroxyl group, while the strong C=O absorption is characteristic of the lactone ring in the coumarin structure.[4]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Data Interpretation and Tabulation

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | ~3400-3300 | Broad, Strong |

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C=O stretch (lactone) | ~1720-1700 | Strong |

| C=C stretch (aromatic) | ~1620-1580 | Medium-Strong |

| C-O stretch (ether) | ~1250-1200 | Strong |

Note: The predicted wavenumbers are based on typical ranges for these functional groups in similar molecular environments.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore system.

Expert Insights: Solvent Effects and Chromophore Analysis

The choice of solvent can influence the λmax values due to interactions between the solvent and the solute molecules. Ethanol is a common solvent for UV-Vis analysis of coumarin derivatives. The extended conjugation of the coumarin ring system, coupled with the auxochromic effect of the hydroxyl and benzyloxy groups, is expected to result in strong UV absorption.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in ethanol (e.g., 10 µg/mL).

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation and Tabulation

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Predicted λmax (nm) | Electronic Transition |

| ~280-320 | π → π* |

Note: The predicted λmax is based on the absorption characteristics of substituted 4-hydroxycoumarins.[5][6]

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. This guide has outlined the theoretical underpinnings, practical methodologies, and expected data for each technique. By understanding the principles and interpreting the data in a holistic manner, researchers can confidently verify the identity and purity of their synthesized compounds, a crucial step in the journey of drug discovery and development.

References

-

Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11791–11799. [Link]

-

Canadian Science Publishing. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(4), 365-376. [Link]

-

Emerald Publishing. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Pigment & Resin Technology, 40(5), 289-296. [Link]

-

Elsevier. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(8), 4935-4969. [Link]

-

MDPI. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Oxidative Medicine and Cellular Longevity, 2021, 6688981. [Link]

-

ResearchGate. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. [Link]

-

Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-28. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 4-Hydroxy-6-benzyloxycoumarin

Introduction: The Significance of the Coumarin Scaffold

The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry and materials science.[1] As a class of compounds, they are recognized for a wide spectrum of biological activities, including anticoagulant, antibacterial, anti-inflammatory, and antiviral properties.[2] The synthetic versatility of the 4-hydroxycoumarin core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological characteristics.[1][3] The specific derivative, 4-Hydroxy-6-benzyloxycoumarin, incorporates a bulky, lipophilic benzyloxy group at the 6-position, which is anticipated to significantly influence its physical properties compared to the parent molecule. Accurate characterization of these properties, namely melting point and solubility, is a non-negotiable prerequisite for any downstream application, from reaction optimization and purification to formulation for biological screening. This guide provides a detailed examination of these critical parameters, grounded in established analytical procedures.

Core Physical Properties of this compound

Molecular Structure

This compound, with the chemical formula C₁₆H₁₂O₄, possesses a fused ring system characteristic of coumarins, with a hydroxyl group at the 4-position and a benzyloxy substituent at the 6-position.

Chemical Structure:

-

IUPAC Name: 4-Hydroxy-6-(phenylmethoxy)-2H-1-benzopyran-2-one

-

CAS Number: 30992-65-5

Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₄ | [4] |

| Molecular Weight | 268.26 g/mol | [4] |

| Appearance | Brown Solid | [4] |

| Melting Point | Not specified in reviewed literature | N/A |

| Known Solvents | DMSO, Chloroform/Methanol (1:1) | [4] |

Melting Point Analysis

Theoretical Basis

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[5] For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C) and is a characteristic physical constant. The presence of impurities typically causes a depression in the melting point and a broadening of the melting range, making it a fundamental indicator of sample purity.[6] A high melting point, as might be expected for this compound, often suggests a stable and well-ordered crystal lattice.

Protocol for Experimental Melting Point Determination

The following protocol describes the capillary method, a standard and reliable technique for determining the melting point of a solid organic compound.[7]

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Capillary Loading:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the closed end.[8]

-

To tightly pack the sample, drop the capillary tube (sealed end down) through a long, narrow tube (like a glass tube or condenser) onto a hard surface. Repeat several times.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Scan (if melting point is unknown): Heat the sample at a rapid rate (10-15°C per minute) to determine an approximate melting range.[8]

-

Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat rapidly to about 15-20°C below the expected melting point.[8]

-

Decrease the heating rate to 1-2°C per minute. A slow rate is crucial for an accurate reading, allowing the temperature of the sample and the thermometer to equilibrate.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile Assessment

Theoretical Basis

The principle of "like dissolves like" is the cornerstone of predicting solubility.[9] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The structure of this compound contains both polar (hydroxyl, ester, ether) and nonpolar (aromatic rings) regions, suggesting it will have nuanced solubility. Furthermore, the acidic proton of the 4-hydroxyl group allows for deprotonation in a basic solution, forming a water-soluble salt.[10] This acid-base chemistry is a powerful tool for modulating solubility.

Reported and Predicted Solubility

The compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and a 1:1 mixture of Chloroform/Methanol.[4] This is consistent with its structure: DMSO is a highly polar aprotic solvent, and the chloroform/methanol mixture provides both nonpolar and polar protic characteristics. Based on its structure, it is predicted to be poorly soluble in water and nonpolar solvents like hexanes, but soluble in many common organic solvents like ethyl acetate, acetone, and dichloromethane.

Protocol for Systematic Solubility Assessment

This protocol provides a systematic approach to characterizing the solubility of a compound across a range of solvents.[11][12]

Materials:

-

This compound

-

Small test tubes or vials

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Solvents: Water, 5% NaOH (aq), 5% HCl (aq), Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane.

Procedure:

-

Solvent Addition:

-

Add approximately 10-20 mg of the compound to a series of labeled test tubes.

-

To the first tube, add 1 mL of the chosen solvent (e.g., water) in portions (e.g., 0.25 mL at a time).[12]

-

-

Mixing:

-

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30-60 seconds to ensure sufficient opportunity for dissolution.[9]

-

-

Observation:

-

Visually inspect the solution against a contrasting background. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: No discernible amount of the solid dissolves.

-

-

-

Systematic Testing:

-

Repeat steps 1-3 for each solvent, moving through different solvent classes (polar protic, polar aprotic, nonpolar, aqueous acidic, aqueous basic).

-

-

Acid-Base Confirmation:

-

For the test in 5% NaOH, if the compound dissolves, it confirms its acidic nature. To verify, carefully add 5% HCl dropwise to the solution until it becomes acidic (test with pH paper). The original, water-insoluble compound should precipitate out of the solution.[10]

-

Workflow for Solubility Testing

Caption: Systematic workflow for solubility characterization.

Conclusion and Expert Insights

The physical properties of this compound are dictated by its hybrid structure, which contains both polar functional groups and significant nonpolar surface area. While a precise melting point is not available in the cited literature and must be determined experimentally, its description as a solid suggests a relatively high value indicative of a stable crystalline form.

The reported solubility in DMSO and a chloroform/methanol mixture provides an immediate starting point for researchers.[4] The predicted solubility in various organic solvents and insolubility in water are critical parameters for practical applications. For instance, in synthetic chemistry, this profile suggests that reactions could be performed in solvents like dichloromethane or ethyl acetate, with product purification potentially achieved via recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane. For biological assays, the high solubility in DMSO is advantageous for creating concentrated stock solutions, which can then be diluted into aqueous buffers for screening, although care must be taken to avoid precipitation at higher final concentrations. The acidic nature of the 4-hydroxyl group provides a valuable handle for purification via acid-base extraction, a technique that could efficiently separate it from non-acidic impurities. A thorough execution of the protocols outlined in this guide will yield the robust and reliable data necessary for advancing research and development involving this promising coumarin derivative.

References

-

PubChem. (n.d.). 4-Hydroxy-6-methylcoumarin. National Center for Biotechnology Information. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Truman State University. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved from [Link]

- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(2), 19-27.

-

PubChem. (n.d.). 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxycoumarin. National Center for Biotechnology Information. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Abdou, M., El-Saeed, R. A., & Bondock, S. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Semantic Scholar. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

- Abdou, M., El-Saeed, R. A., & Bondock, S. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(8), 5215-5247.

-

Abdou, M., El-Saeed, R. A., & Bondock, S. (2019). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciepub.com [sciepub.com]

- 3. [PDF] Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions | Semantic Scholar [semanticscholar.org]

- 4. 4-Hydroxy-6-benzyloxycoumarin_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. athabascau.ca [athabascau.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ws [chem.ws]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Technical Guide to the In Vitro Antioxidant Potential of 4-Hydroxy-6-benzyloxycoumarin

Abstract

Coumarins represent a vital class of phenolic compounds extensively studied for their broad pharmacological activities. Within this family, the 4-hydroxycoumarin scaffold is a privileged structure, consistently demonstrating significant antioxidant properties. This technical guide outlines a comprehensive framework for the in vitro evaluation of a specific derivative, 4-Hydroxy-6-benzyloxycoumarin. We delve into the chemical rationale underpinning its predicted antioxidant capacity, provide detailed, field-proven protocols for a suite of antioxidant assays, and establish a robust methodology for data analysis and interpretation. This document is intended for researchers, chemists, and drug development professionals seeking to rigorously characterize the antioxidant profile of novel coumarin derivatives.

Introduction: The Promise of Substituted 4-Hydroxycoumarins

Coumarins, a diverse group of benzopyran-2-one compounds, are fixtures in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities.[1] A key area of investigation is their potential to mitigate oxidative stress, a pathological process implicated in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[2]

The 4-hydroxycoumarin core is particularly noteworthy for its intrinsic antioxidant capabilities, which are primarily attributed to the phenolic hydroxyl group at the C4 position.[1][3] Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the fused benzene ring can significantly modulate this activity.[4][5] Specifically, substitutions at the C6 position have been shown to enhance free radical scavenging potential.

This guide focuses on This compound , a derivative that combines the essential 4-hydroxyl group with a bulky, electron-influencing benzyloxy substituent at the C6 position. The presence of the benzyloxy group is hypothesized to influence the electronic environment of the coumarin ring system and the stability of the resulting phenoxyl radical, thereby tuning its antioxidant efficacy. The systematic in vitro evaluation of this molecule is crucial to validating its potential as a novel antioxidant agent.

Mechanistic Rationale for Antioxidant Activity

The antioxidant action of phenolic compounds like this compound is primarily governed by their ability to neutralize highly reactive free radicals. This is achieved through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively quenching the radical and terminating the oxidative chain reaction. The antioxidant itself becomes a radical, but it is significantly more stable due to resonance delocalization across the aromatic system.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. In protic solvents, this is often followed by proton loss (Sequential Proton Loss Electron Transfer - SPLET).

For this compound, the 4-OH group is the primary site of action. Upon donating a hydrogen atom, a resonance-stabilized radical is formed. The 6-benzyloxy group is expected to further stabilize this radical through its electronic effects, potentially enhancing the compound's overall scavenging capacity.

Comprehensive In Vitro Evaluation Workflow

A multi-assay approach is essential for a thorough characterization of a compound's antioxidant profile, as different assays reflect different aspects of antioxidant action (e.g., radical scavenging vs. reducing power). The following workflow provides a systematic path from sample preparation to data interpretation.

Detailed Experimental Protocols

The following protocols are standardized methods for assessing antioxidant capacity. It is critical to include positive controls (e.g., Ascorbic Acid, Trolox, Butylated Hydroxytoluene - BHT) and a vehicle control in every experiment.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow.[8][9]

-

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in an amber bottle in the dark to prevent degradation.

-

Reaction Setup: In a 96-well microplate, add 100 µL of various concentrations of the test compound (this compound) or standard (e.g., Ascorbic Acid) to the wells.

-

Initiation: Add 100 µL of the methanolic DPPH solution to each well. The final volume should be 200 µL.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is crucial as DPPH is light-sensitive.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the vehicle (e.g., methanol) and A_sample is the absorbance of the DPPH solution with the test compound.

-

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity of the test compound is measured by its ability to quench this color by donating electrons or hydrogen atoms, which is monitored by the decrease in absorbance at 734 nm.[8][10] This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Methodology:

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

-

Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

-

Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Reaction Setup: Add 190 µL of the ABTS•+ working solution to 10 µL of the test compound or standard at various concentrations in a 96-well plate.

-

Measurement: After a 6-minute incubation, measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.

-

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. The change in absorbance is measured at 593 nm. This assay evaluates total antioxidant power via electron donation.[9][11]

-

Methodology:

-

Reagent Preparation (FRAP Reagent): Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Incubation: Warm the FRAP reagent to 37°C before use.

-

Reaction Setup: In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the test compound, standard, or blank.

-

Measurement: Measure the absorbance at 593 nm after a 30-minute incubation at 37°C.

-

Quantification: The antioxidant capacity is determined from a standard curve generated using a known concentration of FeSO₄·7H₂O and is typically expressed as µM Fe(II) equivalents.

-

Data Analysis and Interpretation

For radical scavenging assays (DPPH, ABTS), the primary endpoint is the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the initial radicals.[5]

-

Calculate % Inhibition: For each concentration of the test compound, calculate the percentage of inhibition as described in the protocols.

-

Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC₅₀ value. A lower IC₅₀ value signifies a higher antioxidant potency.

Data Presentation:

All quantitative data should be summarized in a clear, tabular format for easy comparison against standards.

| Compound/Standard | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) | FRAP Value (µM Fe(II) Eq./mg) |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Ascorbic Acid | Standard Value | Standard Value | Standard Value |

| Trolox | Standard Value | Standard Value | Standard Value |

| BHT | Standard Value | Standard Value | Standard Value |

| All values should be presented as Mean ± Standard Deviation (n=3). |

Interpretation: The results from the different assays provide a composite picture of the antioxidant profile. A strong performance in the DPPH and ABTS assays would indicate potent radical scavenging activity, likely through a HAT or SET mechanism. A high FRAP value would confirm strong reducing (electron-donating) capabilities. Comparing the IC₅₀ values of this compound to well-established antioxidants like Ascorbic Acid and Trolox provides a benchmark for its relative potency.

Conclusion and Future Directions

This guide provides a robust framework for the systematic in vitro evaluation of this compound's antioxidant potential. Based on the established structure-activity relationships of 4-hydroxycoumarins, it is hypothesized that this compound will exhibit significant radical scavenging and reducing properties.[1][4] The protocols detailed herein represent the gold standard for preliminary antioxidant screening.

Positive and compelling results from these in vitro chemical assays should be considered a strong rationale for advancing the compound to more biologically complex systems. Future work should include cell-based assays (e.g., measuring intracellular ROS) to assess cytoprotective effects and bioavailability, which are critical steps in the validation of any potential therapeutic agent.[11]

References

-

Rohmah, J. et al. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. [Link]

-

Cantera. (2023). Viewing a reaction path diagram. Cantera Documentation. [Link]

-

Kancheva, V. D., Boranova, P. V., Nechev, J. T., & Manolov, I. I. (2010). Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants. Biochimie, 92(9), 1138-1146. [Link]

- Google Patents. (1994). Production of 6-salicylic acid.

-

Saeed, N., Khan, M. R., & Shabbir, M. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, e13399. [Link]

-

Lee, S., & Lee, Y. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 17(1), 594-617. [Link]

-

Chem LibreTexts. (2020). Synthesis of salicylic acid from wintergreen oil. YouTube. [Link]

-

ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays. [Link]

-

TheCherno. (2021). Graphviz tutorial. YouTube. [Link]

-

Twarog, C., & Grune, T. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 869035. [Link]

-

Nemecek, P., et al. (2016). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 21(12), 1648. [Link]

-

ResearchGate. (n.d.). Mechanism of antioxidant activity of phenolic compounds. [Link]

- Google Patents. (2013). Processes of phase-transfer catalyzed synthesis of salicylic acid benzyl esters.

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz Documentation. [Link]

-

Tuli, H. S., et al. (2004). Studies on structure activity relationship of some dihydroxy-4-methylcoumarin antioxidants based on their interaction with Fe(III) and ADP. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(4), 331-337. [Link]

-

Springer. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. [Link]

-

Georgieva, M., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Pharmaceuticals, 16(5), 651. [Link]

-

Nijhof-Verhees, T. (2024). Create a Graph of Chemical Reactions. Neo4j Developer Blog. [Link]

-

Ganesan, A., & Shabir, A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Pharmaceutical Research & Reports. [Link]

- Google Patents. (2012).

- Google Patents. (1981). Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof.

-

Indian Journal of Pharmaceutical Sciences. (2009). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Martinez-Cervera, S., et al. (2022). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Antioxidants, 11(10), 1885. [Link]

-

Emami, S., et al. (2016). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Chemical & Pharmaceutical Bulletin, 64(8), 1133-1140. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jscholaronline.org [jscholaronline.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on structure activity relationship of some dihydroxy-4-methylcoumarin antioxidants based on their interaction with Fe(III) and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 9. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. iris.uniroma1.it [iris.uniroma1.it]

Preliminary Antibacterial Evaluation of 4-Hydroxy-6-benzyloxycoumarin: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary antibacterial evaluation of 4-Hydroxy-6-benzyloxycoumarin, a novel coumarin derivative with therapeutic potential. Coumarins, a class of benzopyrone compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including notable antibacterial properties.[1][2][3] This document outlines the synthesis and characterization of the title compound, followed by detailed, step-by-step protocols for assessing its antibacterial efficacy against a panel of clinically relevant bacterial strains. Methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented, along with a discussion on the interpretation of results and potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

Introduction: The Promise of Coumarins in Antibacterial Drug Discovery

The escalating crisis of antibiotic resistance necessitates the urgent development of novel antimicrobial agents with distinct mechanisms of action.[1] Coumarins and their derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The core 2H-1-benzopyran-2-one scaffold of coumarins allows for diverse chemical modifications, enabling the fine-tuning of their biological profiles.[3]

Specifically, 4-hydroxycoumarin derivatives have demonstrated significant potential as antibacterial agents, with studies showing activity against both Gram-positive and Gram-negative bacteria.[2][4] The introduction of a benzyloxy group at the 6-position of the 4-hydroxycoumarin core is hypothesized to enhance lipophilicity, potentially improving cell membrane penetration and, consequently, antibacterial efficacy. This guide focuses on the systematic preliminary evaluation of this compound as a potential antibacterial candidate.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A general synthetic route is proposed below, based on established methodologies for coumarin synthesis.[5][6][7]

Proposed Synthetic Pathway

A plausible synthetic route involves the Pechmann condensation or related cyclization reactions.[8] A key intermediate would be a substituted phenol which can be benzylated prior to the cyclization to form the coumarin ring.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Characterization

The structural integrity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to elucidate the chemical structure, confirming the presence and connectivity of all protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight of the compound, further confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

-

Melting Point: The melting point will be determined to assess the purity of the synthesized compound. A sharp melting point range is indicative of high purity.

Preliminary Antibacterial Evaluation: Protocols and Methodologies

The preliminary antibacterial evaluation of this compound will be conducted against a panel of representative Gram-positive and Gram-negative bacteria.

Bacterial Strains

The following bacterial strains are recommended for the initial screening:

-

Gram-positive:

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Bacillus subtilis (e.g., ATCC 6633)

-

-

Gram-negative:

-

Escherichia coli (e.g., ATCC 25922)

-

Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[10][11][12]

Experimental Protocol for Broth Microdilution:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or a suitable broth (e.g., Tryptic Soy Broth).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.[11]

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Diagram of the Broth Microdilution Workflow:

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14][15] The MBC is determined following the MIC test.

Experimental Protocol for MBC Determination:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), and from the positive control well, take a small aliquot (e.g., 10 µL).

-

Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

-

Incubation:

-

Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

-

Interpretation of Results:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[16]

-

Agar Disk Diffusion Assay

The agar disk diffusion (Kirby-Bauer) test provides a qualitative assessment of antibacterial activity.[1][7]

Experimental Protocol for Agar Disk Diffusion:

-

Inoculation of Agar Plate:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.[7]

-

-

Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of this compound.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

-

-

Incubation and Measurement:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Data Presentation and Interpretation

The results of the antibacterial evaluation should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: MIC and MBC Values of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Positive | ||

| Bacillus subtilis | Positive | ||

| Escherichia coli | Negative | ||

| Pseudomonas aeruginosa | Negative |

Interpretation:

-

A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.

-

A compound is considered bacteriostatic if the MBC/MIC ratio is > 4.

Potential Mechanisms of Action

While the precise mechanism of action of this compound requires further investigation, several potential targets for coumarin derivatives have been proposed in the literature.

Diagram of Potential Bacterial Targets of Coumarin Derivatives:

Caption: Potential mechanisms of antibacterial action for coumarin derivatives.

-

Inhibition of DNA Gyrase and Topoisomerase II: DNA gyrase and topoisomerase II are essential enzymes for bacterial DNA replication and transcription.[17][18][19] Some coumarin derivatives have been shown to inhibit these enzymes, leading to a disruption of DNA synthesis and ultimately, cell death.

-

Disruption of Cell Wall Synthesis: The bacterial cell wall is a crucial structure for maintaining cell integrity.[4][8][20] Inhibition of the enzymes involved in peptidoglycan synthesis can lead to a weakened cell wall and cell lysis.

-

Perturbation of Cell Membrane Function: The bacterial cell membrane plays a vital role in maintaining the electrochemical gradient and regulating the transport of molecules.[5][21][22] Some antimicrobial agents can disrupt the membrane, leading to depolarization, leakage of cellular contents, and cell death.

Further studies, such as DNA gyrase inhibition assays, cell membrane permeability assays, and morphological studies using electron microscopy, would be necessary to elucidate the specific mechanism of action of this compound.

Conclusion

This technical guide provides a robust framework for the preliminary in vitro antibacterial evaluation of this compound. By following the detailed protocols for synthesis, characterization, and antimicrobial susceptibility testing, researchers can obtain reliable and reproducible data to assess the potential of this novel coumarin derivative as a new antibacterial agent. The elucidation of its efficacy and potential mechanisms of action will be crucial for its further development in the fight against bacterial infections.

References

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. (n.d.). Oriental Journal of Chemistry. [Link]

-

Determination of Bacterial Membrane Impairment by Antimicrobial Agents. (2017). Methods in Molecular Biology. [Link]

-

Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. (2020). Brazilian Journal of Pharmaceutical Sciences. [Link]

-

DNA topoisomerase II and its growing repertoire of biological functions. (2010). Mutation Research/Reviews in Mutation Research. [Link]

-

Inhibiting Cell Wall Synthesis. (2023). Biology LibreTexts. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

-

Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]

-

DNA Gyrase – A Specialized Type II Topoisomerase. (n.d.). Creative Diagnostics. [Link]

-

Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). (2022). Molecules. [Link]

-

Synthesis and characterization of new 3‐acyl‐7‐hydroxy‐6,8‐substituted‐coumarin and 3‐acyl‐7‐benzyloxy‐6,8‐substituted‐coumarin derivatives. (2010). Journal of Heterocyclic Chemistry. [Link]

-

Facile Synthesis of 4-Hydroxycoumarin. (n.d.). Scribd. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

-

Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (2019). Frontiers in Cellular and Infection Microbiology. [Link]

-

Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (2023). Frontiers in Microbiology. [Link]

-

Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2020). ResearchGate. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

-

Type II topoisomerase. (n.d.). Wikipedia. [Link]

-

Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]

-

Antibacterial Activity of Coumarins. (2005). ResearchGate. [Link]

-

Antibiotics: Cell Wall Synthesis Inhibitors: Part 1. (2017). YouTube. [Link]

-

The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. [Link]

-

Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note. (2021). JACS Au. [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

-

Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. (2024). Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

-

Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). Microbiology Spectrum. [Link]

-

Determination of Bacterial Membrane Impairment by Antimicrobial Agents. (2017). ResearchGate. [Link]

-

Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test).. (n.d.). Microbiology pictures. [Link]

-

DNA Topoisomerases: Type II. (2015). ResearchGate. [Link]

-

Inhibitors of Cell Wall Synthesis. (n.d.). AccessMedicine. [Link]

-

Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. (2005). Diseases of Aquatic Organisms. [Link]

-

Where Electrostatics Matter: Bacterial Surface Neutralization and Membrane Disruption by Antimicrobial Peptides SAAP-148 and OP-145. (2022). Biomolecules. [Link]

-

The Roles of DNA Topoisomerase IIβ in Transcription. (2018). International Journal of Molecular Sciences. [Link]

Sources

- 1. asm.org [asm.org]

- 2. Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Determination of Bacterial Membrane Impairment by Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. microbenotes.com [microbenotes.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. microchemlab.com [microchemlab.com]

- 15. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 20. resources.biomol.com [resources.biomol.com]

- 21. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 22. pubs.acs.org [pubs.acs.org]

Anticoagulant properties of 4-hydroxycoumarin analogues

An In-Depth Technical Guide to the Anticoagulant Properties of 4-Hydroxycoumarin Analogues

Introduction

For over half a century, derivatives of 4-hydroxycoumarin have been fundamental in the clinical management and prevention of thromboembolic diseases.[1] These compounds, most notably warfarin, represent a class of oral anticoagulants that have seen widespread use, from treating venous thromboembolism and pulmonary embolism to preventing stroke in patients with atrial fibrillation.[2] Despite their long-standing clinical use, the development of novel analogues and a deeper understanding of their mechanism remain critical areas of research, driven by the need to overcome the limitations of current therapies, such as a narrow therapeutic index and significant inter-individual variability.[1]

This guide provides a comprehensive technical overview of 4-hydroxycoumarin analogues, designed for professionals in drug discovery and development. We will dissect their mechanism of action at a molecular level, explore the nuances of their structure-activity relationships, and provide detailed, field-proven protocols for their synthesis and biological evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to innovate within this important class of anticoagulants.

Core Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant effect of 4-hydroxycoumarin analogues is not a direct action on the coagulation cascade itself, but rather an indirect one that disrupts the post-translational modification of several key clotting factors.[2][3] This disruption is centered on the inhibition of the Vitamin K cycle, a critical metabolic pathway in the liver.

The Role of Vitamin K and γ-Carboxylation: Vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of specific glutamic acid residues on Vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[2][4] This carboxylation is vital for their biological function, as it allows them to bind calcium ions and subsequently interact with phospholipid membranes at the site of injury, a necessary step for clot formation.

Inhibition of Vitamin K Epoxide Reductase (VKOR): During the carboxylation reaction, reduced Vitamin K (hydroquinone) is oxidized to Vitamin K 2,3-epoxide. For coagulation to be sustained, this epoxide must be recycled back to its reduced form. This critical reduction is performed by the enzyme Vitamin K epoxide reductase (VKOR), an integral protein of the endoplasmic reticulum membrane.[3][4][5][6]

4-hydroxycoumarin analogues act as potent, competitive inhibitors of the VKORC1 subunit of this enzyme.[3][5][6] By binding to VKOR, they prevent the regeneration of reduced Vitamin K, leading to its depletion. This, in turn, halts the γ-carboxylation process, resulting in the circulation of under-carboxylated, and therefore biologically inactive, clotting factors. The anticoagulant effect manifests as the existing functional factors are cleared from circulation.

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarin analogues.

Structure-Activity Relationships (SAR)

The anticoagulant potency of this class is dictated by specific structural features. Understanding these relationships is paramount for the rational design of new derivatives with improved therapeutic profiles.

Essential Structural Motifs: The fundamental scaffold for activity is the 4-hydroxycoumarin nucleus. The acidity of the 4-hydroxyl group (pKa ≈ 5) is critical, as its deprotonation is required for binding to VKOR.[7] Equally important is the presence of a large, typically aromatic, substituent at the 3-position.[3] 4-hydroxycoumarin itself lacks anticoagulant properties.[3]

Influence of the 3-Position Substituent: The nature of the substituent at the 3-position profoundly influences both the potency and the pharmacokinetic properties of the molecule.

-

First-Generation (e.g., Warfarin): Warfarin possesses a substituted benzyl group at the 3-position. These compounds have relatively shorter half-lives.

-